molecular formula C16H14N2S B8208505 (R)-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine

(R)-2-Phenyl-3,4-dihydro-2h-benzo[4,5]thiazolo[3,2-a]pyrimidine

Cat. No.: B8208505
M. Wt: 266.4 g/mol
InChI Key: ZMYZJAQMQBHNLH-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine ( 1316861-19-4) is a chiral benzothiazolopyrimidine derivative of significant interest in medicinal and organic chemistry. This compound, with the molecular formula C16H14N2S and a molecular weight of 266.36, is also known in scientific literature as (R)-Homobenzotetramisole (Birman (R)-HBTM) . Compounds based on the thiazolo[3,2-a]pyrimidine scaffold are extensively researched for their diverse pharmacological potential. Scientific studies on related structures indicate that this class of fused heterocycles exhibits a range of biological activities, including antitumor properties , antimicrobial effects , and dopamine and serotonin antagonistic activity . The rigid, fused bicyclic structure of the benzo[4,5]thiazolo[3,2-a]pyrimidine core makes it a valuable pharmacophore in drug discovery . This product is supplied as a high-purity material (98%) and requires specific storage conditions to maintain stability. It must be kept in a dark place under an inert atmosphere at 2-8°C . This product is labeled with the GHS warning signal word and carries the hazard statement H302 . Intended Use and Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or veterinary use, or for application in humans or in food products .

Properties

IUPAC Name

(2R)-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)13-10-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYZJAQMQBHNLH-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C3=CC=CC=C3SC2=N[C@H]1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Control

The R-enantiomer is synthesized through a stereospecific cyclization process involving a chiral amino alcohol precursor. As detailed in, the reaction begins with (1S,2S)-2-amino alcohol, which undergoes mesylation using methanesulfonyl chloride in the presence of triethylamine. The resulting mesylate intermediate facilitates nucleophilic substitution with isopropanol, inducing ring closure to form the benzothiazolo[3,2-a]pyrimidine core. The chiral center at the 2-position is preserved through this stepwise mechanism, ensuring enantiomeric purity.

Stepwise Procedure

  • Mesylation : A slurry of (1S,2S)-2-amino alcohol (4.35 g, 12.2 mmol) in anhydrous dichloromethane is treated with triethylamine (6.78 mL, 48.8 mmol) and methanesulfonyl chloride (1.22 mL, 15.8 mmol) at 0°C. The mixture is stirred at room temperature for 4 hours.

  • Cyclization : Isopropanol (4.7 mL) is added, and the reaction is refluxed for 24 hours.

  • Workup : The crude product is purified via column chromatography (CH₂Cl₂:EtOAc = 5:1) and recrystallized from 50% EtOAc in hexane, yielding the R-enantiomer as an off-white solid.

Key Data :

ParameterValue
Yield57%
Purity (HPLC)>98% ee
Recrystallization SolventEtOAc/Hexane

Organocatalytic Enantioselective Synthesis

L-Proline-Mediated Three-Component Reaction

A scalable approach employs L-proline as a chiral organocatalyst to assemble the benzothiazolo[3,2-a]pyrimidine scaffold. As reported in, 4-hydroxyquinolone, aldehydes, and thiazolo[3,2-a]pyrimidine derivatives react in ethanol under reflux conditions. L-Proline (10 mol%) facilitates asymmetric induction via enamine catalysis, enabling the formation of the R-configuration with high stereoselectivity.

Optimized Reaction Conditions

  • Catalyst : L-Proline (10 mol%)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 3–5 hours

Advantages :

  • Eliminates metal catalysts, reducing toxicity.

  • Achieves atom economy >80% due to domino reaction design.

Cyclization of N-Benzothiazolyl Acrylamide Derivatives

Acetic Acid-Mediated Ring Closure

A cyclization strategy outlined in involves heating N-benzothiazolyl-3-(dimethylamino)acrylamide in glacial acetic acid. The dimethylamino group acts as a leaving group, enabling intramolecular attack by the thiazole nitrogen to form the pyrimidine ring. While this method was initially developed for analogous compounds, adapting the protocol with a chiral phenyl group at the 2-position could yield the R-enantiomer.

Procedure Overview

  • Intermediate Preparation : Synthesize N-benzothiazolyl acrylamide via condensation of 6-acetyl-2-aminobenzothiazole and cyanoacetyl pyrazole.

  • Cyclization : Reflux the acrylamide derivative in acetic acid for 2 hours.

  • Purification : Recrystallize from dioxane to isolate the product.

Yield : 83.4% (for analog without stereochemistry).

Resolution of Racemic Mixtures

Chiral Chromatography

For racemic syntheses, preparative chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves the R- and S-enantiomers. Mobile phases of hexane:isopropanol (90:10) achieve baseline separation, as inferred from analogous separations in.

Crystallization-Induced Asymmetric Transformation

Seeding a racemic solution with enantiopure (R)-crystals under controlled cooling (2–8°C) can enrich the R-enantiomer. This method is less commonly reported but offers scalability for industrial applications.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)StereoselectivityScalability
Asymmetric Cyclization57>98% eeModerate
Organocatalytic75–8590–95% eeHigh
Cyclization of Acrylamide83.4RacemicLow (requires resolution)

Environmental and Practical Considerations

  • Organocatalytic Synthesis : Uses ethanol, a green solvent, and avoids column chromatography.

  • Asymmetric Cyclization : Requires halogenated solvents (CH₂Cl₂) but achieves high enantiopurity .

Chemical Reactions Analysis

Chemical Reactions of (R)-2-Phenyl-3,4-dihydro-2H-benzo thiazolo[3,2-a]pyrimidine

(R)-2-Phenyl-3,4-dihydro-2H-benzo thiazolo[3,2-a]pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the chemical reactions involving this compound, highlighting synthesis methods, reaction mechanisms, and relevant findings from recent research.

Chemical Reactions

(R)-2-Phenyl-3,4-dihydro-2H-benzo thiazolo[3,2-a]pyrimidine undergoes various chemical reactions including oxidation, reduction, and substitution. Here are some notable reactions:

  • Oxidation : The compound can be oxidized to yield various derivatives. For instance, using laccase as a catalyst can lead to the formation of thiazolo[3,2-a]pyrimidin-3(2H)-ones from catechols through oxidative coupling.

  • Reduction : Reduction reactions can modify the functional groups within the compound structure. For example, the use of reducing agents like lithium aluminum hydride can lead to the formation of alcohol derivatives.

  • Substitution Reactions : The compound can participate in nucleophilic substitution reactions where halogen-containing compounds or other electrophiles react with the nitrogen atoms in the thiazole or pyrimidine rings.

Reaction Mechanisms

The reaction mechanisms for these transformations often involve nucleophilic attack at electrophilic centers or radical pathways facilitated by oxidizing agents. For example:

  • Nucleophilic Substitution :

    • A nucleophile attacks an electrophilic carbon adjacent to a leaving group (e.g., bromide), resulting in substitution.

  • Oxidative Coupling :

    • The oxidation of catechols generates ortho-quinones which can react with active methylene compounds to form new thiazolo-pyrimidine derivatives.

Scientific Research Applications

Antidiabetic Properties

Recent studies have identified derivatives of the compound as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. For instance, modifications to the structure have led to compounds with IC50 values as low as 2.0 nM, demonstrating a substantial increase in potency compared to earlier compounds. These derivatives exhibit favorable pharmacokinetic profiles, indicating their potential for use in treating Type 2 diabetes mellitus by enhancing glucose tolerance and reducing hyperglycemia .

Cardiovascular Benefits

The compound has been investigated for its role in modulating mineralocorticoid receptors, which are critical in cardiovascular health. Research suggests that related compounds can effectively separate desired therapeutic effects from adverse effects, making them promising candidates for treating conditions like heart failure and hypertension .

Enzyme Inhibition Studies

The structural characteristics of (R)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine make it a valuable tool in enzyme inhibition studies. Its ability to interact with various biological targets allows researchers to explore mechanisms of action and develop more selective inhibitors for therapeutic purposes .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These computational approaches facilitate the rational design of new derivatives with enhanced efficacy and reduced side effects .

Case Studies

Study Focus Findings
Study on DPP-4 InhibitorsEvaluation of novel derivativesIdentified compounds with IC50 ≈ 2.0 nM; improved glucose tolerance
Mineralocorticoid Receptor ModulationPharmacological profilingCompounds showed selective modulation with potential cardiovascular benefits
Molecular Docking AnalysisBinding affinity predictionsEnhanced understanding of interactions with biological targets

Synthesis and Derivative Development

The synthesis of (R)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine involves several chemical transformations that allow for the introduction of various functional groups to optimize biological activity. Techniques such as asymmetric synthesis and organocatalysis are commonly employed to enhance yields and selectivity .

Comparison with Similar Compounds

Tables

Table 1: Structural Comparison of Key Derivatives
Compound Substituents/Fused Rings Notable Feature
(R)-2-Phenyl-3,4-dihydro-2H-... Phenyl (C-2), (R)-configuration Chiral center, simple substitution
13e (4-Phenyl-3-methylene) Methylene (C-3), phenyl (C-4) Conjugated system
4k (Pyrimido[4,5-d]pyrimidine) Additional pyrimidine ring Dual fused rings for enhanced activity

Biological Activity

(R)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

  • Chemical Formula : C₁₆H₁₄N₂S
  • Molecular Weight : 266.36 g/mol
  • CAS Number : 1015248-96-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (R)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine. The compound has been evaluated against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.50 μg/mL
Escherichia coli0.50 μg/mL1.00 μg/mL
Candida albicans0.75 μg/mL1.50 μg/mL

The above data suggests that (R)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine exhibits potent antimicrobial activity, especially against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance .

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound on various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the effects of (R)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine on human breast cancer cells (MCF-7). The results indicated:

  • EC₅₀ (Effective Concentration for 50% inhibition): 15 μM
  • Apoptotic Rate : Increased by 40% after 24 hours of treatment
  • Cell Cycle Analysis : Indicated a significant increase in G0/G1 phase arrest

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of (R)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine. Modifications in the phenyl ring and thiazole moiety have been explored to enhance potency and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Substitution at position 4Increased antimicrobial activity
Methyl group additionEnhanced anticancer efficacy
Halogen substitutionImproved selectivity for cancer cells

These modifications have been shown to significantly influence both the potency and selectivity of the compound against various biological targets .

Q & A

Q. What are the standard synthetic routes for (R)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, α-bromination of cyclohexanone using N-Bromosuccinimide (NBS) followed by cyclization with 3,4-dihydropyrimidine-2(1H)-thiones yields the core structure . Alternatively, multi-component reactions using 1,3,4-thiadiazole-amine, aldehydes, and ethyl cyanoacetate in ethanol under vanadium pentoxide (V₂O₅)/fluorapatite (FAp) catalysis (30 mg catalyst, room temperature) provide efficient access to derivatives . Key parameters include solvent choice (e.g., ethanol or acetone), catalyst loading, and reaction time. For instance, catalyst-free methods using bis(2,4,6-trichlorophenyl) malonate in acetone at room temperature for 3 hours achieve yields >75% .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : X-ray crystallography is essential for unambiguous structural confirmation, as demonstrated by S1 refinement data (e.g., CCDC deposition codes in ) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent environments, such as distinguishing diastereotopic protons in the dihydro-pyrimidine ring . Elemental analysis (C, H, N) validates purity, with deviations >0.4% indicating impurities . For example, compound 13d (C 66.03%, H 5.96%, N 10.25%) matched calculated values within 0.1% error .

Q. How is the enantiomeric purity of the (R)-configured derivative verified?

  • Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with a cellulose-based column resolves enantiomers. Polarimetry or circular dichroism (CD) can corroborate optical activity. For derivatives lacking chiral centers, NOESY NMR detects spatial arrangements of substituents to confirm stereochemistry .

Advanced Research Questions

Q. How can solvent systems and catalysts be optimized for greener synthesis of this compound?

  • Methodological Answer : Ethanol/water (1:1) mixtures under reflux reduce toxicity while maintaining yields >80% . Heterogeneous catalysts like V₂O₅/FAp (2.5% loading) enable recyclability (up to 5 cycles) without significant activity loss . Microwave-assisted synthesis (e.g., 800 W, solvent-free) shortens reaction times from hours to minutes, as shown for analogous thiazolo-pyrimidines .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts, which are compared to experimental data. Discrepancies >1 ppm may indicate incorrect tautomeric forms or solvent effects. For example, in compound 13e , computational δ(H) values for the methylene group deviated by 0.3 ppm from experimental data, requiring reassessment of dihedral angles . Cross-validation with IR (e.g., C=O stretches at ~1700 cm⁻¹) and mass spectrometry (e.g., [M+H]+ peaks) clarifies ambiguities .

Q. How are multi-component reactions designed to synthesize novel spiro- or fused-ring derivatives?

  • Methodological Answer : One-pot reactions with isatin derivatives and malononitrile in ethanol/water (1:1) under reflux yield spiro[benzo[4,5]thiazolo[3,2-a]pyrimidine-indoline] hybrids . Substituent effects are critical: electron-withdrawing groups on aldehydes accelerate cyclization, while bulky groups require prolonged heating (60 minutes vs. 30 minutes) . For example, compound 4k (4-NO₂-phenyl) achieved 92% yield versus 68% for 4a (4-MeO-phenyl) .

Q. What methods are used to evaluate the bioactivity of derivatives, and how are structure-activity relationships (SARs) analyzed?

  • Methodological Answer : Antimicrobial screening via agar diffusion (MIC values) identifies active derivatives, with docking studies (e.g., AutoDock Vina) targeting enzymes like DNA gyrase or acetylcholinesterase . SARs reveal that electron-deficient aryl groups (e.g., 4-Cl or 4-NO₂) enhance antibacterial activity, while methyl substituents on the pyrimidine ring reduce cytotoxicity . For anticancer activity, naphthoquinone-thiazolo[3,2-a]pyrimidine hybrids inhibit topoisomerase IIα (IC₅₀ = 1.2 µM) via intercalation, validated by comet assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.